2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-phenethylacetamide
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Overview
Description
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core linked to a phenethylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-phenethylacetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Phenethylacetamide Moiety: The phenethylacetamide moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one derivative with phenethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Final Coupling Reaction: The final step involves the coupling of the intermediate product with an acetic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-2-one core to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted phenethylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetic acid
- 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoic acid
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-phenethylacetamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chromen-2-one core with a phenethylacetamide moiety sets it apart from other similar compounds, providing a unique profile of chemical reactivity and biological effects.
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2-oxo-4-phenylchromen-7-yl)oxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H21NO4/c27-24(26-14-13-18-7-3-1-4-8-18)17-29-20-11-12-21-22(19-9-5-2-6-10-19)16-25(28)30-23(21)15-20/h1-12,15-16H,13-14,17H2,(H,26,27) |
InChI Key |
NZNRPQZDMPHJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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